![molecular formula C18H15FN2O3S B3020068 (2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-fluorophenyl)imino)thiazolidin-4-one CAS No. 575497-56-2](/img/structure/B3020068.png)
(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-fluorophenyl)imino)thiazolidin-4-one
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Overview
Description
The compound is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. Thiazolidinones are known for their versatility in medicinal chemistry, often serving as key scaffolds for the development of new therapeutic agents. The specific compound mentioned features a benzylidene moiety with ethoxy and hydroxy substituents and a fluorophenyl group, which may influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of thioureas with chloroacetic acid, followed by a reaction with aromatic aldehydes to yield various 5-arylidene derivatives . This multi-step synthetic route allows for the introduction of diverse substituents, which can be tailored to achieve desired physical, chemical, or biological properties. The synthesis of similar compounds has been reported, where the reaction of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides with hydroxybenzylidene thiazolidine-2,4-dione derivatives was performed .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives can be characterized using spectroscopic methods such as FT-IR and NMR, as well as computational methods like density functional theory (DFT) . The Hirshfeld surface analysis can provide insights into the intermolecular interactions and contacts within the crystal structure . The frontier molecular orbitals (FMOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for understanding the electronic properties and reactivity of the molecule .
Chemical Reactions Analysis
Thiazolidinone derivatives can participate in various chemical reactions due to their reactive centers. The presence of the imino group and the potential for tautomerism can lead to different reactivity patterns. The specific substituents on the benzylidene and fluorophenyl groups may also influence the types of chemical reactions the compound can undergo, such as nucleophilic attacks or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and chemical stability . The geometry of the molecule, as well as the pattern of substitution on the phenyl ring, can also play a role in determining the compound's antibacterial activity, as seen in closely related compounds . The electronic transitions, as predicted by TD-DFT calculations, can provide information on the UV-visible absorption spectrum, which is relevant for photophysical studies .
properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-2-24-15-9-11(7-8-14(15)22)10-16-17(23)21-18(25-16)20-13-6-4-3-5-12(13)19/h3-10,22H,2H2,1H3,(H,20,21,23)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKFKPDWOYUVAW-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3F)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3F)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-fluorophenyl)imino)thiazolidin-4-one |
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